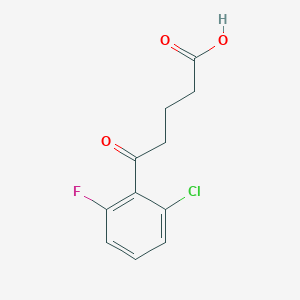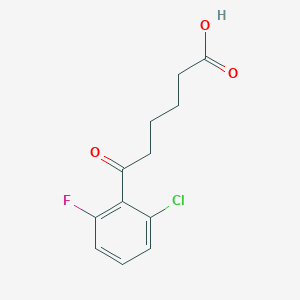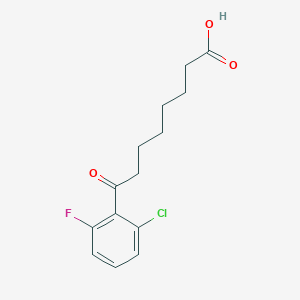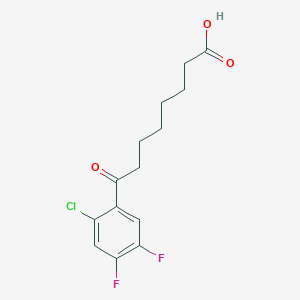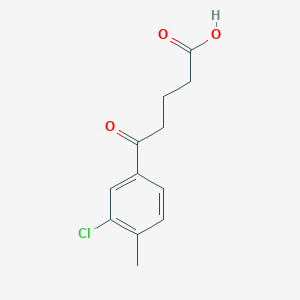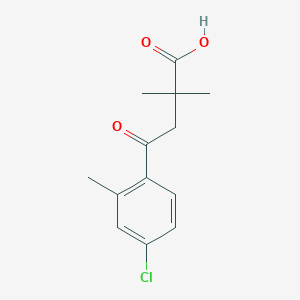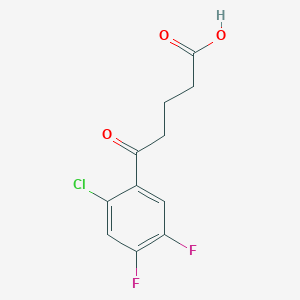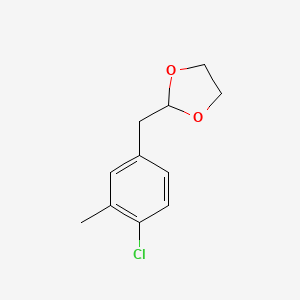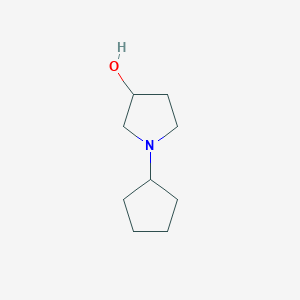
1-Cyclopentylpyrrolidin-3-ol
Vue d'ensemble
Description
1-Cyclopentylpyrrolidin-3-ol is a chemical compound with the formula C9H17NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 1-Cyclopentylpyrrolidin-3-ol is 155.24 . The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists .Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclopentylpyrrolidin-3-ol are not detailed in the available literature, pyrrolidine compounds are known for their versatility in chemical reactions .Applications De Recherche Scientifique
Pyrrolidin-2-one, a five-membered lactam, occurs naturally and features prominently in both natural and synthetic compounds. Researchers have focused on its synthesis due to its role as an intermediate in medicinal and organic chemistry. Nitrogen-containing heterocyclic compounds, including pyrrolidin-2-one, play a crucial role in drug discovery .
Biological Properties
Antimicrobial Activity: Pyrrolone derivatives exhibit antimicrobial properties, making them valuable in combating infections. Their activity against bacteria, fungi, and other pathogens has been explored .
Anticancer Activity: Certain pyrrolidinone derivatives demonstrate antitumor effects. Researchers have investigated their potential as novel anticancer agents .
Anti-inflammatory Activity: Pyrrolidin-2-ones possess anti-inflammatory properties, which could be relevant for conditions involving inflammation .
Antidepressant Activity: Studies suggest that some pyrrolone derivatives exhibit antidepressant effects. Their impact on mood disorders warrants further investigation .
Anti-HCV Activity: Hepatitis C virus (HCV) remains a global health concern. Pyrrolidinone derivatives have shown promise as potential anti-HCV agents .
Industrial Applications
Apart from their biological significance, pyrrolones and pyrrolidinones find applications in various industries. These include pharmaceuticals, agrochemicals, and materials science. For instance, they serve as intermediates in the synthesis of bioactive molecules and contribute to drug development .
Conclusions
The rich chemistry and diverse biological effects of pyrrolone and pyrrolidinone derivatives open exciting avenues for future research. By harnessing their properties, we can develop novel compounds to address various health challenges .
Propriétés
IUPAC Name |
1-cyclopentylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMBQDVMFINMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentylpyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



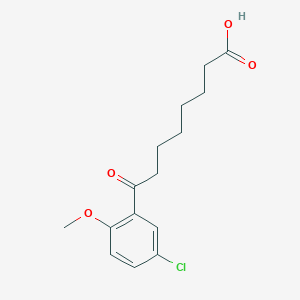
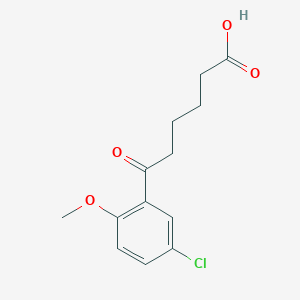
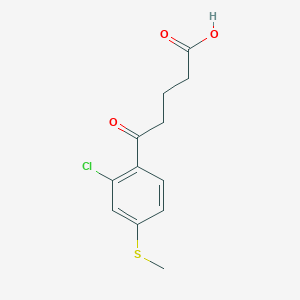
![6-[2-Chloro-4-(methylthio)phenyl]-6-oxohexanoic acid](/img/structure/B3023939.png)
![7-[2-Chloro-4-(methylthio)phenyl]-7-oxoheptanoic acid](/img/structure/B3023940.png)
![8-[2-Chloro-4-(methylthio)phenyl]-8-oxooctanoic acid](/img/structure/B3023941.png)
